![molecular formula C23H23F3N2O6 B2602075 9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid CAS No. 2460756-18-5](/img/structure/B2602075.png)

9H-Fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

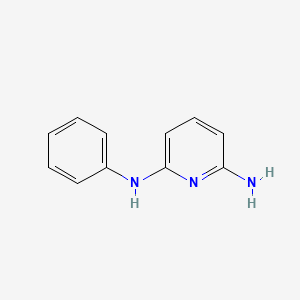

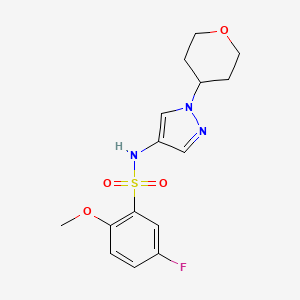

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The 9H-fluoren-9-ylmethyl group suggests the presence of a fluorene moiety, which is a polycyclic aromatic hydrocarbon composed of naphthalene and a central methylene bridge .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an amine with an isocyanate to form the carbamate group. The fluorene moiety could be introduced through a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure would be characterized by the presence of the fluorene and carbamate groups. The fluorene group is a tricyclic structure with a methylene bridge across the central ring, while the carbamate group consists of an amine group bonded to a carbonyl group, which is in turn bonded to an alcohol group .Chemical Reactions Analysis

Carbamates are generally stable compounds but can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carbonic acid .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, carbamates are polar due to the presence of the carbonyl and alcohol groups, and fluorenes are relatively nonpolar due to the aromatic rings .Applications De Recherche Scientifique

Protecting Groups in Peptide Synthesis

The 9H-fluorenylmethoxycarbonyl (Fmoc) group is extensively used as a protecting group for amino acids during the synthesis of peptides. The Fmoc group provides stability against acid-sensitive functionalities while being removable under basic conditions, thus facilitating the step-wise construction of peptide chains. For example, the Fmoc group has been utilized in the solid-phase synthesis of model peptides, demonstrating its utility in protecting the amino group during peptide elongation processes (Han & Bárány, 1997).

Crystallographic Studies

Research has also been conducted on the crystal structure of compounds related to Fmoc-protected amino acids. These studies provide insights into the molecular conformations and interactions of protected amino acids, which are crucial for understanding the mechanisms of peptide synthesis and designing more efficient synthesis protocols (Yamada, Hashizume, & Shimizu, 2008).

Synthesis Methodologies

Innovative synthesis methods have been developed using Fmoc and related compounds. These methodologies include the use of Fmoc groups for protecting hydroxy-groups, demonstrating the versatility of Fmoc chemistry beyond amino protection. The Fmoc group can be removed under mild conditions, preserving other sensitive functionalities within the molecule (Gioeli & Chattopadhyaya, 1982).

Advanced Organic Synthesis

Research on the use of Fmoc chemistry has extended to the synthesis of complex organic molecules, such as oligomers derived from neuraminic acid analogues. These studies highlight the utility of Fmoc-protected intermediates in constructing complex molecules, which could have implications for the development of new drugs and biomaterials (Gregar & Gervay-Hague, 2004).

Novel Applications

Further research has explored novel applications of Fmoc chemistry, such as in the synthesis of peptide amides using modified benzhydrylamine handles. This demonstrates the ongoing innovation in peptide synthesis methodologies, enabling the creation of peptides with specific terminal functionalities under mild conditions (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)carbamate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4.C2HF3O2/c22-17-10-25-20-18(11-26-19(17)20)23-21(24)27-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;3-2(4,5)1(6)7/h1-8,16-20H,9-11,22H2,(H,23,24);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAIZRYWMUFXQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2602000.png)

![Pentyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2602001.png)

![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)

![2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2602004.png)

![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride](/img/structure/B2602006.png)

![N-(tert-butyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2602007.png)

carbonyl]amino}ethyl)amino}acetic acid](/img/structure/B2602010.png)